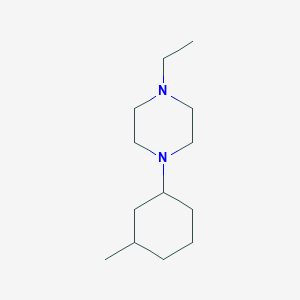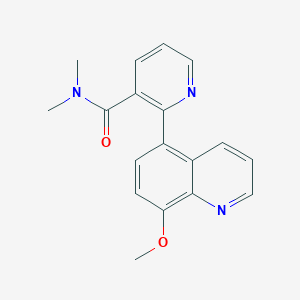
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide, also known as MNA-715, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioacetamides and is known for its unique chemical properties that make it an ideal candidate for various research studies.
作用机制
The exact mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). This, in turn, reduces oxidative stress and inflammation, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide has potential therapeutic applications in diseases associated with inflammation and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments is its high yield synthesis method. This makes it easy to obtain large quantities of the compound for various research studies. However, one of the limitations of using N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the research on N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide. One potential area of research is its potential applications in the treatment of cancer. Several studies have shown that N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide has antitumor properties, and further research could explore its potential as a cancer treatment. Another area of research is its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide could be further explored to better understand its biological effects and potential therapeutic applications.
合成方法
The synthesis of N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide involves the reaction between 2-methyl-4-nitrobenzenethiol and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide as a yellow crystalline solid with a high yield.
科学研究应用
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. These properties make it an ideal candidate for various research studies related to cancer, inflammation, and oxidative stress.
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15-14-17(23(25)26)12-13-19(15)22-21(24)20(16-8-4-2-5-9-16)27-18-10-6-3-7-11-18/h2-14,20H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSFRQUZYVVZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)


![N-ethyl-2-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-benzimidazole-6-carboxamide](/img/structure/B5089884.png)



![3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone](/img/structure/B5089912.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5089918.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5089951.png)
![2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5089957.png)
![N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B5089965.png)
